
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene is an organic compound characterized by its unique structure, which includes two hexyloxy groups and two 2-methylbutan-2-yl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,4-dihydroxybenzene with hexyloxy and 2-methylbutan-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyloxy or 2-methylbutan-2-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene has several applications in scientific research:
Materials Science: The compound is used in the synthesis of liquid crystal elastomers (LCEs) and other advanced materials due to its unique structural properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and drug development.
Industry: The compound is used in the production of specialty chemicals and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene involves its interaction with various molecular targets and pathways. The hexyloxy and 2-methylbutan-2-yl groups can influence the compound’s reactivity and interactions with other molecules. For example, in liquid crystal elastomers, the compound’s structure allows for reversible changes in shape, enabling applications in soft robotics and dynamic functional architecture .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxy-4,5-bis(2-methylbutan-2-yl)benzene: This compound has similar substituents but differs in the position of the methoxy groups.
1,4-Dimethoxy-2-methylbenzene: Another related compound with methoxy groups instead of hexyloxy groups.
Uniqueness
1,4-Bis(hexyloxy)-2,5-bis(2-methylbutan-2-yl)benzene is unique due to the presence of both hexyloxy and 2-methylbutan-2-yl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in the synthesis of advanced materials and specialty chemicals.
Eigenschaften
CAS-Nummer |
116311-67-2 |
|---|---|
Molekularformel |
C28H50O2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
1,4-dihexoxy-2,5-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C28H50O2/c1-9-13-15-17-19-29-25-21-24(28(7,8)12-4)26(30-20-18-16-14-10-2)22-23(25)27(5,6)11-3/h21-22H,9-20H2,1-8H3 |
InChI-Schlüssel |
PMUIIULTIIEAMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCCCC)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
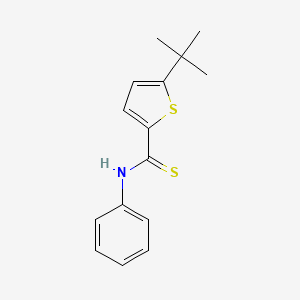
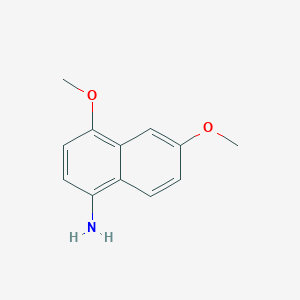
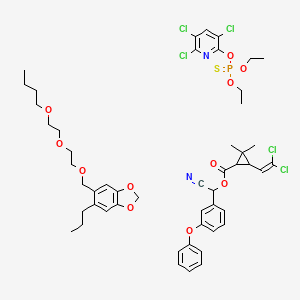

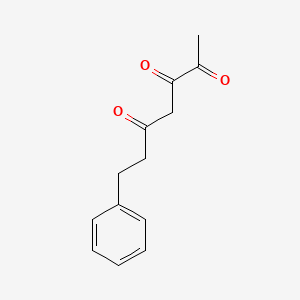


![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

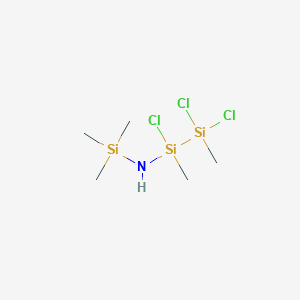
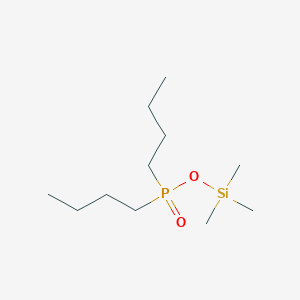

![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
